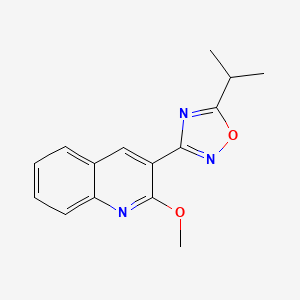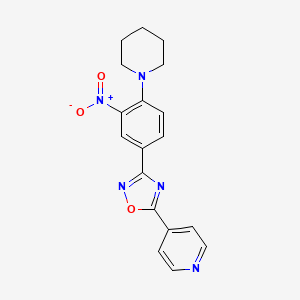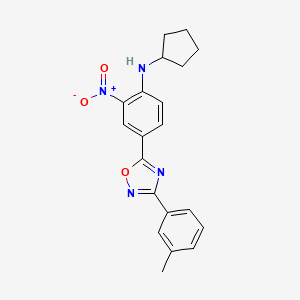
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mechanism of Action
The exact mechanism of action of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with metal ions through coordination bonds, which leads to fluorescence. As an anti-cancer agent, it is thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological and environmental samples. However, its use as an anti-cancer agent is limited by its low solubility and poor bioavailability.
Future Directions
There are several future directions for the study of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various scientific research fields. Its high selectivity for metal ions makes it a useful tool for detecting metal ions in biological and environmental samples, while its potential as an anti-cancer agent requires further investigation. Future studies should focus on improving its solubility and bioavailability, as well as investigating its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves the reaction of isopropyl hydrazinecarboxylate with 2-methoxy-3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound.
Scientific Research Applications
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)14-17-13(18-20-14)11-8-10-6-4-5-7-12(10)16-15(11)19-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQUTYJKBSZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)




![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)

